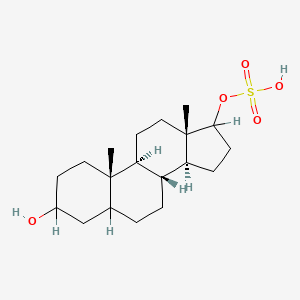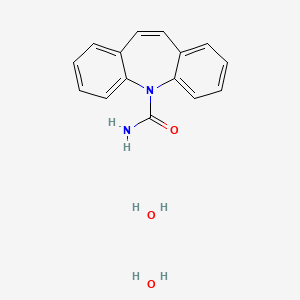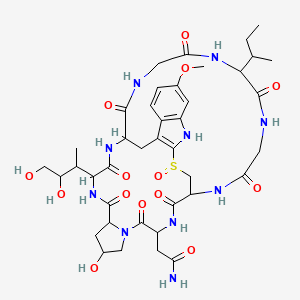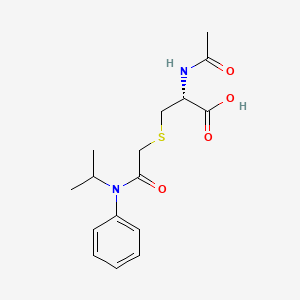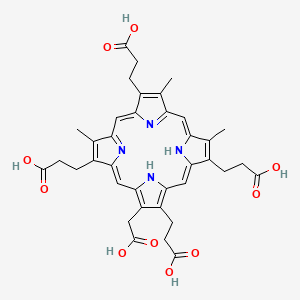
Acetamido thiadiazole butyl sulfonamide
Descripción general
Descripción
Acetamido thiadiazole butyl sulfonamide (ATBS) is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a versatile compound that is used in the synthesis of other compounds, as well as in medicinal and biological research. It is a valuable tool for scientists due to its unique properties and its ability to be used in a variety of applications.
Aplicaciones Científicas De Investigación
Antiglaucoma Applications
Acetamido thiadiazole butyl sulfonamide derivatives, like other sulfonamides, have significant applications in medical and environmental research. One notable application is in the development of antiglaucoma drugs. Sulfonamides, including this compound, serve as carbonic anhydrase inhibitors (CAIs). These inhibitors are effective in reducing intraocular pressure (IOP) by diminishing the rate of bicarbonate formation and thus the secretion of the aqueous humor. The review highlights the need for novel sulfonamides to act as selective antiglaucoma drugs targeting specific carbonic anhydrase isoforms like CA II for glaucoma treatment and CA IX/XII for tumor identification and treatment. This underscores the ongoing research into sulfonamide CAIs incorporating nitric oxide-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII (Masini, Carta, Scozzafava, & Supuran, 2013).
Antimicrobial and Antitumor Activity
Sulfonamide compounds, including derivatives of this compound, have been explored for their broad spectrum of pharmacological activities. They are known for their antimicrobial properties, serving as synthetic bacteriostatic antibiotics. Beyond their traditional applications, these compounds are also investigated for their potential in treating other conditions, including cancer. This reflects the versatility of sulfonamide derivatives in addressing a range of health issues, from bacterial infections to complex diseases like cancer (Gulcin & Taslimi, 2018).
Environmental Interactions and Impacts
Sulfonamides, including this compound derivatives, have been the subject of environmental studies due to their presence in ecosystems, primarily from agricultural activities. The persistence of these compounds in the environment poses challenges, including changes in microbial populations that could impact human health. Research into the environmental fate and the ecological impacts of sulfonamides underscores the importance of understanding and mitigating their effects in the biosphere (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3S2/c1-5(13)9-6-10-11-7(16-6)17(14,15)12-8(2,3)4/h12H,1-4H3,(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSQJQIWDZTQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156385 | |
| Record name | Cl 13850 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13018-60-5 | |
| Record name | Cl 13850 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cl 13850 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of CL 13850 in studying carbonic anhydrase?
A: CL 13850 serves as a crucial control compound in carbonic anhydrase research. Unlike its close structural analog, acetazolamide, CL 13850 does not inhibit carbonic anhydrase activity [, ]. This distinction allows researchers to differentiate between the effects caused by carbonic anhydrase inhibition and those unrelated to the enzyme. For instance, in a study on cerebrospinal fluid flow, CL 13850 demonstrated no impact on the flow rate, unlike acetazolamide, confirming that the observed flow reduction with acetazolamide was specifically due to its carbonic anhydrase inhibitory action [].
Q2: How does the lack of carbonic anhydrase inhibition by CL 13850 contribute to understanding the mechanism of other sulfonamides?
A: Research on turtle bladder function showed that high concentrations of certain sulfonamides, like acetazolamide, impact hydrogen ion transport (JH) by two mechanisms: inhibiting carbonic anhydrase and affecting glucose metabolism, specifically the pentose shunt []. CL 13850, lacking carbonic anhydrase inhibition, did not affect glucose-6-phosphate dehydrogenase (G-6-PD) activity, a key enzyme in the pentose shunt []. This finding suggests that the observed metabolic effects of acetazolamide are directly linked to its carbonic anhydrase inhibition and not solely due to its sulfonamide structure. This distinction is crucial for understanding the multifaceted action of sulfonamide-based drugs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




